

4-Amino-N,N-dimethyl-3-nitroaniline molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-N,N-dimethyl-3-nitroaniline

Cat. No.: B036144

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **4-Amino-N,N-dimethyl-3-nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of **4-Amino-N,N-dimethyl-3-nitroaniline** (CAS No: 16293-12-2).[1][2][3] As a substituted nitroaniline, its unique electronic and structural features, arising from the interplay of potent electron-donating and electron-withdrawing groups, make it a molecule of significant interest. This document delves into the causality behind its spectroscopic signatures, offers a detailed, field-proven protocol for its synthesis, and discusses its relevance as a versatile building block, particularly in the development of protein degraders.[1] The guide is structured to provide researchers with both foundational knowledge and actionable methodologies, ensuring scientific integrity through referenced protocols and data interpretation.

Introduction and Significance

4-Amino-N,N-dimethyl-3-nitroaniline is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with three key functional groups: a primary amine (-NH₂), a tertiary dimethylamine (-N(CH₃)₂), and a nitro group (-NO₂). The

relative positioning of these groups dictates the molecule's chemical reactivity, electronic properties, and potential applications. The primary amino group at position 4 and the dimethylamino group at position 1 are strong electron-donating groups, while the nitro group at position 3 is a powerful electron-withdrawing group. This "push-pull" electronic configuration results in significant intramolecular charge transfer, influencing the molecule's color, polarity, and reactivity. Its identification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic modalities.[\[1\]](#)

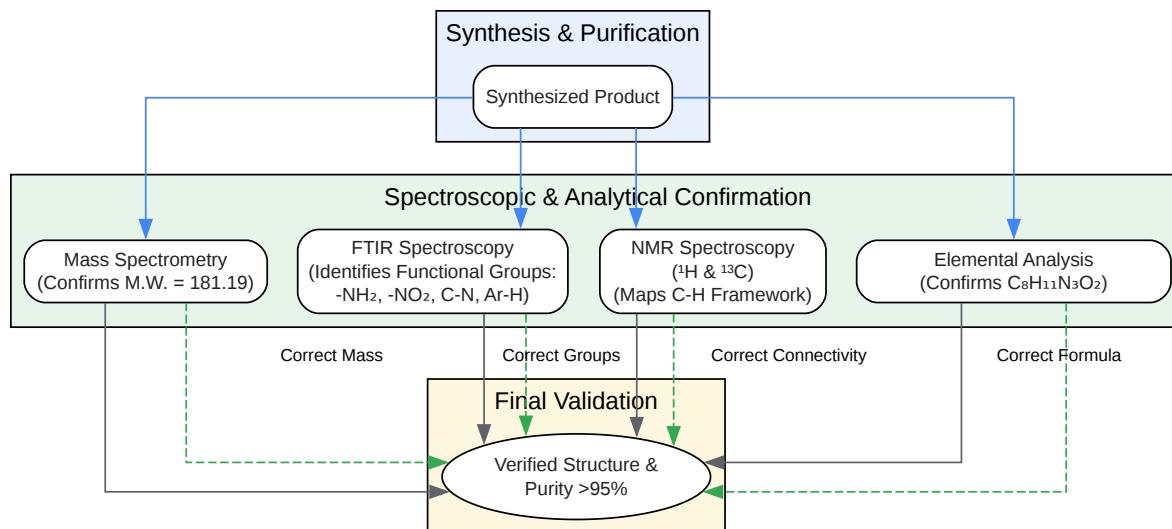
Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule begins with its fundamental identifiers and properties, summarized in the table below.

Property	Value	Source(s)
IUPAC Name	4-N,N-dimethyl-2-nitrobenzene-1,4-diamine	[2]
CAS Number	16293-12-2	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	[1] [2] [3]
Molecular Weight	181.19 g/mol	[1] [2] [3] [4]
Appearance	Black crystalline powder	[4]
Melting Point	112-122 °C	[4]
Predicted Boiling Point	335.4±22.0 °C	[4]
Predicted Density	1.280±0.06 g/cm ³	[4]

Electronic Structure and Resonance

The key to understanding the molecule's properties lies in its electronic structure. The powerful electron-donating dimethylamino and amino groups strongly activate the ring, directing electron


density towards the electron-withdrawing nitro group. This interaction can be visualized through resonance structures that highlight the charge separation across the molecule.

Caption: Intramolecular charge transfer in **4-Amino-N,N-dimethyl-3-nitroaniline**.

This significant resonance contribution leads to a large dipole moment and explains the compound's intense color (described as a black powder), as the extended conjugation lowers the energy of electronic transitions into the visible range.[4]

Structural Confirmation Workflow

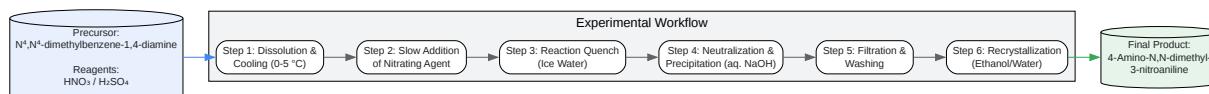
Confirming the identity and purity of **4-Amino-N,N-dimethyl-3-nitroaniline** is a multi-step process involving complementary analytical techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural validation of the target compound.

Spectroscopic Interpretation

While public spectral data is limited, a theoretical interpretation based on the structure provides critical insight for researchers.^[2]


- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the primary amine protons, and the dimethylamino protons.
 - Aromatic Region (6.0-8.0 ppm): Three signals are expected. The proton ortho to the nitro group will be the most downfield (deshielded). The protons ortho and meta to the strong donating groups will be significantly upfield.
 - Amine Protons (-NH₂): A broad singlet, typically in the 3.5-5.0 ppm range, which may exchange with D₂O.
 - Dimethylamino Protons (-N(CH₃)₂): A sharp singlet at ~3.0 ppm, integrating to 6 protons.
- ¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic effects of the substituents.
 - Carbons bonded to the amino and dimethylamino groups will be shielded (upfield).
 - The carbon bonded to the nitro group will be significantly deshielded (downfield).
 - The two methyl carbons of the dimethylamino group will appear as a single signal around 40-45 ppm.
- FTIR Spectroscopy: Infrared spectroscopy is ideal for confirming the presence of the key functional groups.
 - N-H Stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ is characteristic of a primary amine.
 - N-O Stretching (Nitro): Two strong, sharp peaks are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
 - C-N Stretching: Peaks in the 1250-1350 cm⁻¹ region.

- Ar-H Bending: Out-of-plane bending vibrations in the 690-900 cm^{-1} region confirm the substitution pattern.
- Mass Spectrometry: The mass spectrum should show a clear molecular ion (M^+) peak at $\text{m/z} = 181$, confirming the molecular weight.^[2]

Synthesis and Purification Protocol

The synthesis of **4-Amino-N,N-dimethyl-3-nitroaniline** can be logically achieved via the nitration of the corresponding diamine precursor. The following protocol is a representative method based on established procedures for the nitration of activated aromatic rings.

CAUSALITY: The choice of a mild nitrating agent and low temperature is critical. The starting material, N^4,N^4 -dimethylbenzene-1,4-diamine, is highly activated by two potent donating groups, making it extremely susceptible to oxidation and polysubstitution. Using a stoichiometric amount of nitric acid in a sulfuric acid medium at low temperatures allows for controlled mono-nitration at the position ortho to the primary amine, which is sterically more accessible than the position ortho to the bulkier dimethylamino group.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology

Materials:

- N^4,N^4 -dimethylbenzene-1,4-diamine (1.0 eq)
- Concentrated Sulfuric Acid (98%)

- Concentrated Nitric Acid (70%)
- Deionized Water
- Ice
- Sodium Hydroxide (10 M solution)
- Ethanol

Protocol:

- **Vessel Preparation:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (approx. 5 mL per gram of starting material).
- **Cooling:** Cool the flask in an ice-salt bath to 0-5 °C.
- **Substrate Addition:** Slowly add N⁴,N⁴-dimethylbenzene-1,4-diamine portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
- **Nitrating Mixture:** In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid.
- **Nitration:** Add the nitrating mixture dropwise from the dropping funnel to the solution of the diamine over 30-45 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.
- **Reaction Monitoring:** After addition is complete, stir the mixture at 0-5 °C for an additional hour. Monitor the reaction by TLC.
- **Quenching:** Slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.
- **Neutralization:** Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is ~8-9. The product will precipitate as a dark solid. Continue to cool the mixture in an ice bath during neutralization.

- Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
- Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified **4-Amino-N,N-dimethyl-3-nitroaniline**.
- Validation: Dry the final product under vacuum and confirm its identity and purity using the methods described in Section 3 (M.P., NMR, FTIR).

Safety and Handling

4-Amino-N,N-dimethyl-3-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions.[\[5\]](#)

- Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[\[5\]](#)[\[6\]](#)
- Irritation: It is known to cause skin and serious eye irritation.[\[5\]](#) May cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[5\]](#)[\[6\]](#) Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[5\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[\[4\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[\[5\]](#)

Conclusion

4-Amino-N,N-dimethyl-3-nitroaniline is a molecule defined by the powerful and opposing electronic effects of its substituents. This guide has provided a detailed examination of its molecular structure, a logical workflow for its analytical confirmation, and a robust protocol for its synthesis. The interplay between its electron-donating and withdrawing groups is not merely a theoretical curiosity; it is the very feature that imparts the unique reactivity and properties that make it a valuable building block for advanced applications in medicinal chemistry and

materials science. For researchers in these fields, a comprehensive understanding of this structure is paramount to harnessing its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-N,N-dimethyl-3-nitroaniline | 16293-12-2 | FA149805 [biosynth.com]
- 4. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4-Amino-N,N-dimethyl-3-nitroaniline molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036144#4-amino-n-n-dimethyl-3-nitroaniline-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com